molecular formula C4H7Cl2NO B13985281 2,3-Dichloro-2-methylpropanamide CAS No. 7017-20-1

2,3-Dichloro-2-methylpropanamide

Cat. No.: B13985281
CAS No.: 7017-20-1
M. Wt: 156.01 g/mol
InChI Key: KVIZYHWPRCTUGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichloro-2-methylpropanamide is an organic compound with the molecular formula C4H7Cl2NO It is a derivative of propanamide, characterized by the presence of two chlorine atoms and a methyl group attached to the second and third carbon atoms of the propanamide backbone

Properties

CAS No.

7017-20-1

Molecular Formula

C4H7Cl2NO

Molecular Weight

156.01 g/mol

IUPAC Name

2,3-dichloro-2-methylpropanamide

InChI

InChI=1S/C4H7Cl2NO/c1-4(6,2-5)3(7)8/h2H2,1H3,(H2,7,8)

InChI Key

KVIZYHWPRCTUGZ-UHFFFAOYSA-N

Canonical SMILES

CC(CCl)(C(=O)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-2-methylpropanamide typically involves the chlorination of 2-methylpropanamide. One common method is the reaction of 2-methylpropanamide with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-2-methylpropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of hydroxyl derivatives.

    Reduction Reactions: The compound can be reduced to form 2-methylpropanamide by using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products

    Substitution: 2-Hydroxy-2-methylpropanamide.

    Reduction: 2-Methylpropanamide.

    Oxidation: 2,3-Dichloro-2-methylpropanoic acid.

Scientific Research Applications

2,3-Dichloro-2-methylpropanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-2-methylpropanamide involves its interaction with specific molecular targets. The chlorine atoms and the amide group play a crucial role in its reactivity. The compound can form hydrogen bonds and other interactions with biological molecules, affecting their function. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloropropanamide: Lacks the methyl group present in 2,3-Dichloro-2-methylpropanamide.

    2-Chloro-2-methylpropanamide: Contains only one chlorine atom.

    2,3-Dibromo-2-methylpropanamide: Bromine atoms replace chlorine atoms.

Uniqueness

This compound is unique due to the presence of both chlorine atoms and a methyl group, which confer distinct chemical properties. This combination allows for specific reactivity patterns and interactions that are not observed in its analogs.

Biological Activity

2,3-Dichloro-2-methylpropanamide, a chlorinated amide compound, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Synthesis Methods:
The compound can be synthesized through the reaction of 2,3-dichloropropionyl chloride with methylamine in the presence of a base such as pyridine. This method allows for the formation of this compound while neutralizing the hydrochloric acid produced during the reaction.

Chemical Structure:
The molecular formula for this compound is C5H8Cl2N. Its structure includes two chlorine atoms and a methyl group, which contribute to its unique chemical properties and potential reactivity.

Biological Activity

Mechanism of Action:
Research indicates that this compound may interact with specific enzymes and proteins within biological systems. It has been studied for its potential to act as an inhibitor or modulator of certain biochemical pathways, influencing enzyme activity and cellular processes.

Enzyme Interactions:
The compound has been shown to interact with amidases and other enzymes, potentially affecting their catalytic activity. For instance, amidases that hydrolyze amides may be influenced by the presence of this compound, leading to altered enzymatic efficiency or substrate specificity .

Case Studies and Experiments

  • Inhibition Studies:
    • A study evaluated the inhibitory effects of various chlorinated amides on amidase activity. Results indicated that this compound could significantly reduce amidase activity in certain bacterial strains, suggesting its potential as a biochemical tool for studying enzyme function .
  • Toxicological Assessments:
    • Toxicological evaluations have been conducted to assess the safety profile of this compound. In vitro studies demonstrated cytotoxic effects on mammalian cell lines at higher concentrations, indicating a need for careful handling in laboratory settings .

Comparative Analysis

A comparison with similar compounds reveals distinct biological activities:

Compound NameBiological ActivityNotable Differences
This compoundInhibitory effects on amidasesContains two chlorine atoms
N-MethylpropanamideLower reactivity with enzymesLacks chlorination
2,3-Dichloro-N-cyclohexyl-2-methylpropanamidePotential herbicidal propertiesCyclohexyl substitution alters activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.